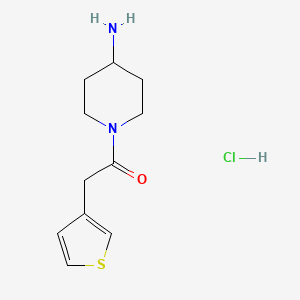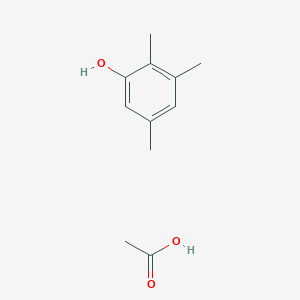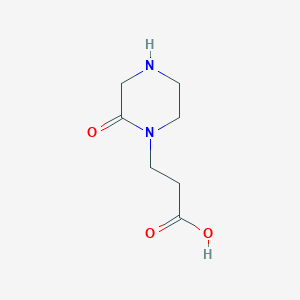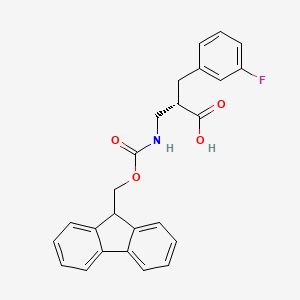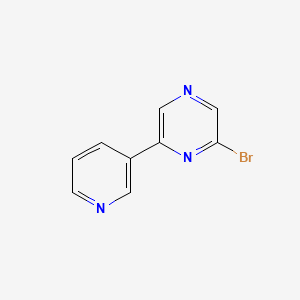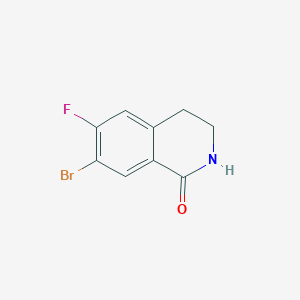
7-Bromo-6-fluoro-3,4-dihydroisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-6-fluoro-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound. It belongs to the class of isoquinolinones, which are known for their diverse biological activities. The presence of bromine and fluorine atoms in the structure can significantly influence the compound’s reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-fluoro-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Bromination and Fluorination:
Cyclization: The formation of the dihydroisoquinolinone ring system can be accomplished through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Bromination and Fluorination: Using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Automated Cyclization Processes: Employing continuous flow reactors to enhance the efficiency and scalability of the cyclization step.
Advanced Purification Techniques: Utilizing high-performance liquid chromatography (HPLC) and other advanced methods to achieve the desired purity levels.
化学反応の分析
Types of Reactions
7-Bromo-6-fluoro-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
Substitution Products: Various substituted isoquinolinones.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the original compound.
Coupling Products: Complex molecules with extended conjugation or additional functional groups.
科学的研究の応用
7-Bromo-6-fluoro-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7-Bromo-6-fluoro-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their functions.
Chemical Reactivity: The presence of bromine and fluorine atoms can influence the compound’s reactivity, making it a useful intermediate in various chemical reactions.
類似化合物との比較
Similar Compounds
7-Bromo-3,4-dihydroisoquinolin-1(2H)-one: Lacks the fluorine atom, which can affect its reactivity and biological properties.
6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine atom, leading to different chemical and biological behaviors.
3,4-Dihydroisoquinolin-1(2H)-one: The parent compound without any halogen substitutions.
Uniqueness
7-Bromo-6-fluoro-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and potential biological activities compared to its analogs.
特性
分子式 |
C9H7BrFNO |
|---|---|
分子量 |
244.06 g/mol |
IUPAC名 |
7-bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H7BrFNO/c10-7-4-6-5(3-8(7)11)1-2-12-9(6)13/h3-4H,1-2H2,(H,12,13) |
InChIキー |
DATCTGYPNKXECJ-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)C2=CC(=C(C=C21)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


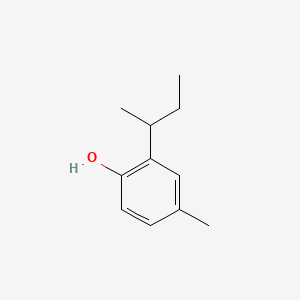
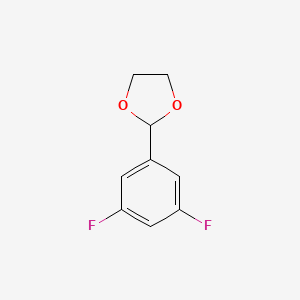

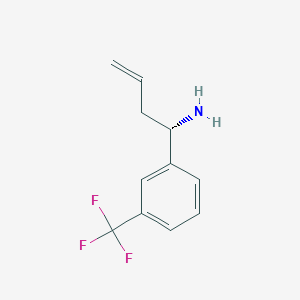
![2-Imidazo[1,2-a]pyridin-6-ylethanamine](/img/structure/B13975560.png)
![4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B13975563.png)
